1-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
1-Ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its wide range of applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with different amines and triazole-2-thiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production: Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields.
Chemical Reactions Analysis
1-Ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
1-Ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been studied for its antimicrobial and antiviral properties, showing activity against various pathogenic organisms.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its potential to inhibit cancer cell growth and induce apoptosis.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves several molecular targets and pathways :
Anticancer Activity: The compound acts as an A2B receptor antagonist, which is associated with anticancer activity. It inhibits the binding of adenosine to A2B receptors, leading to the suppression of tumor growth and metastasis.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogenic organisms, leading to cell lysis and death.
Antiviral Activity: It inhibits viral replication by interfering with viral DNA or RNA synthesis.
Comparison with Similar Compounds
1-Ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its efficacy in topical therapy for certain types of skin cancers.
N-Methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine: Exhibits higher in vitro potency than imiquimod.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H17N5O/c1-3-16-21-22-18-17(19-12-8-10-13(24-2)11-9-12)20-14-6-4-5-7-15(14)23(16)18/h4-11H,3H2,1-2H3,(H,19,20) |
InChI Key |
QDWBGOSHHOYTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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